molecular formula C7H10N2O2 B031031 Ethyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 4027-57-0

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B031031
Key on ui cas rn: 4027-57-0
M. Wt: 154.17 g/mol
InChI Key: BOTXQJAHRCGJEG-UHFFFAOYSA-N
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Patent
US09035047B2

Procedure details

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (3.24 g) in CH3CN (25 mL) was treated with N-bromosuccinimide (3.92 g) at 0° C. The solution was stirred at room temperature for 2 hours. The solvent was removed, and the residue was purified by flash chromatography on silica gel (ethyl acetate in hexanes) to give the title compound. 1H NMR (500 MHz, DMSO-d6): 13.61 (s, 1H), 4.27 (q, J=6.75 Hz, 2H), 2.21 (s, 3H), 1.28 (t, J=7.06 Hz, 3H).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=1.[Br:12]N1C(=O)CCC1=O>CC#N>[Br:12][C:3]1[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][NH:6][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
CC1=CC(=NN1)C(=O)OCC
Name
Quantity
3.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NNC1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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